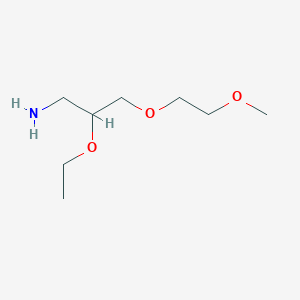

2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine

Description

2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine is a primary amine featuring a branched ether chain with ethoxy and methoxyethoxy substituents. Its molecular formula is C₈H₁₉NO₃, and it is characterized by a flexible backbone that enhances solubility in polar solvents due to the oxygen-rich ether linkages.

Properties

Molecular Formula |

C8H19NO3 |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-ethoxy-3-(2-methoxyethoxy)propan-1-amine |

InChI |

InChI=1S/C8H19NO3/c1-3-12-8(6-9)7-11-5-4-10-2/h8H,3-7,9H2,1-2H3 |

InChI Key |

ZMVRHBJQKWOPHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN)COCCOC |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction to Form 3-(2-Methoxyethoxy)propanenitrile

- Starting Materials: Ethylene glycol monomethyl ether (2-methoxyethanol) and acrylonitrile.

- Catalysts/Additives: Sodium methoxide and hydroquinone.

- Reaction Conditions:

- Molar ratio of ethylene glycol monomethyl ether to acrylonitrile: 1:1 to 1.1.

- Reaction temperature: 25°C to 30°C.

- Reaction time: Approximately 60 minutes after acrylonitrile addition.

- Process: Sodium methoxide and hydroquinone are added to ethylene glycol monomethyl ether and stirred. Acrylonitrile is added dropwise under controlled temperature. The reaction proceeds via an addition-condensation mechanism to yield 3-(2-methoxyethoxy)propanenitrile.

Purification by Distillation

- Neutralization: The reaction mixture is neutralized to pH 7 using concentrated sulfuric acid, resulting in a brown-yellow liquid.

- Distillation Steps:

- Atmospheric distillation is performed, slowly heating to 80°C to remove low-boiling impurities.

- Followed by vacuum distillation to isolate the intermediate nitrile as a colorless liquid.

- Quality Control: Gas chromatography analysis ensures the nitrile purity is ≥ 98%, suitable for subsequent hydrogenation.

- By-products: Sodium sulfate remains in the distillation residue.

Catalytic Hydrogenation to 2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine

- Hydrogenation Conditions:

- The nitrile intermediate is subjected to hydrogenation in the presence of ammonia.

- Catalyst: Raney nickel.

- Pressure and temperature conditions are optimized to reduce the nitrile group to the primary amine without over-reduction or side reactions.

- Outcome: The nitrile group is converted to the corresponding primary amine, yielding this compound.

| Step | Reactants / Conditions | Key Parameters | Product / Outcome |

|---|---|---|---|

| 1. Condensation Reaction | Ethylene glycol monomethyl ether, acrylonitrile, sodium methoxide, hydroquinone | Molar ratio 1:1–1.1; Temp 25–30°C; Time ~60 min | 3-(2-Methoxyethoxy)propanenitrile (crude) |

| 2. Distillation | Neutralization with H2SO4 to pH 7; Atmospheric and vacuum distillation | Atmospheric distillation to 80°C; Vacuum distillation | Purified 3-(2-methoxyethoxy)propanenitrile (≥98% purity) |

| 3. Hydrogenation | Raney nickel catalyst, ammonia, hydrogen gas | Controlled pressure and temperature | This compound (final product) |

- The described synthetic route is supported by patent CN1733702A, which provides a practical and industrially viable method for producing this amine with high yield and purity.

- The condensation step is crucial for ensuring the correct substitution pattern and minimizing side products.

- The use of sodium methoxide as a base catalyst and hydroquinone as a stabilizer prevents polymerization and side reactions during acrylonitrile addition.

- Distillation purification ensures removal of unreacted materials and by-products, critical for successful hydrogenation.

- Raney nickel catalyzed hydrogenation under ammonia atmosphere effectively converts the nitrile to the primary amine without over-reduction.

- The process parameters such as molar ratios, temperature, and reaction time are optimized to balance yield, purity, and operational safety.

- This method is advantageous due to its relatively mild conditions, scalability, and the use of commercially available reagents.

The preparation of this compound involves a well-established synthetic pathway starting from ethylene glycol monomethyl ether and acrylonitrile, proceeding through a nitrile intermediate, and concluding with catalytic hydrogenation. The process is characterized by controlled condensation, purification by distillation, and selective hydrogenation, resulting in a high-purity primary amine suitable for industrial applications. This method is validated by patent literature and aligns with best practices in organic synthesis for such functionalized amines.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

Substitution: The amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following compounds share key structural motifs with 2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine, such as ether-linked substituents and primary amine groups:

Physicochemical and Functional Properties

- Solubility : The ether linkages in this compound enhance water solubility compared to purely alkyl amines like methoxyisopropylamine .

- Boiling Points: Methoxyisopropylamine has a lower boiling point (98°C) due to its smaller molecular size, while bulkier analogs (e.g., C₁₀H₂₃NO₃ in ) likely exhibit higher BPs .

- Bioactivity : The ethoxy and methoxyethoxy groups in this compound may facilitate hydrogen bonding with protease active sites, as demonstrated in SARS-CoV-2 Mpro inhibitor studies . In contrast, fluorinated analogs (e.g., 3-(2-fluoroethoxy)propan-1-amine) exhibit improved pharmacokinetic stability .

Research Findings and Challenges

- Protease Inhibition : Docking studies show that ether-containing amines like this compound interact with catalytic residues (e.g., His41, Glu166) in SARS-CoV-2 Mpro, though their efficacy depends on substituent placement .

Biological Activity

2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical formula of this compound is . Its structural arrangement contributes to its biological properties, particularly in relation to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and immune responses. Similar compounds have demonstrated the following mechanisms:

- Transrepression : This mechanism inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activator protein 1 (AP-1), leading to decreased expression of pro-inflammatory mediators .

- Receptor Interaction : Compounds with similar structures have shown affinity for specific receptors, influencing pathways such as the angiotensin II receptor pathway, which is crucial for blood pressure regulation .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to or structurally similar to this compound:

- Cytotoxicity in Cancer Models : A study demonstrated that derivatives of similar amines showed significant cytotoxicity against HepG2 liver cancer cells, with IC50 values ranging from 1.83 µM to 4.24 µM, indicating strong antiproliferative activity .

- Mechanistic Insights : In vitro studies have illustrated that compounds with similar structures can induce apoptosis in cancer cells through ROS-mediated pathways, enhancing their therapeutic potential against tumors .

- Receptor Binding Studies : Molecular docking studies have suggested that such compounds can effectively bind to key receptor sites involved in cellular signaling, which may underlie their anti-inflammatory and antiproliferative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.